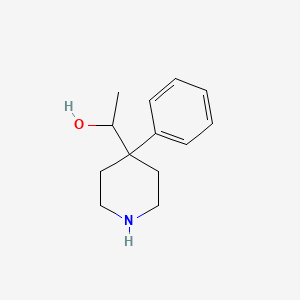

alpha-Methyl-4-phenylpiperidine-4-methanol

描述

Structure

3D Structure

属性

CAS 编号 |

34361-19-8 |

|---|---|

分子式 |

C13H19NO |

分子量 |

205.30 g/mol |

IUPAC 名称 |

1-(4-phenylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C13H19NO/c1-11(15)13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3 |

InChI 键 |

KZCXJZTWPDOBTQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1(CCNCC1)C2=CC=CC=C2)O |

产品来源 |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Alpha Methyl 4 Phenylpiperidine 4 Methanol

Precursor Synthesis and Derivatization Strategies for the Piperidine (B6355638) Core

The construction of the 4-phenylpiperidine (B165713) core is a foundational step in the synthesis of the target molecule. This typically involves the formation of the six-membered nitrogen-containing ring, followed by the introduction of the phenyl group at the C4 position. A common precursor for such syntheses is 4-hydroxypiperidine, which serves as a versatile starting material. The nitrogen atom of the piperidine ring is often protected, for instance with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule. nbinno.comchemicalbook.com

The synthesis of 4-substituted piperidines, including the 4-phenylpiperidine core of the target molecule, can be approached through both convergent and divergent strategies.

Convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages of the synthetic sequence. For 4-substituted piperidines, this could involve the reaction of a pre-formed piperidine ring with a phenyl-containing electrophile or nucleophile.

Divergent synthesis , on the other hand, starts from a common intermediate that is diversified into a range of different products. In the context of 4-substituted piperidines, a common precursor like N-Boc-4-piperidone can be used to generate a variety of derivatives through reactions at the C4 position. For instance, the addition of a phenyl Grignard reagent to N-Boc-4-piperidone would yield a 4-phenyl-4-hydroxypiperidine derivative.

A prevalent method for the synthesis of 4-piperidones, which are key intermediates, involves the Dieckmann condensation of diesters derived from the addition of a primary amine to two molecules of an alkyl acrylate. dtic.mil Subsequent hydrolysis and decarboxylation yield the desired 4-piperidone. Another approach is the hydrogenation of pyridine (B92270) derivatives, which is a fundamental process in modern organic synthesis. dtic.milnih.gov

The following table summarizes some common synthetic routes to 4-substituted piperidines:

| Synthetic Route | Description | Key Intermediates |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. | Diesters, β-keto esters |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a piperidine ring using catalysts like nickel. dtic.mil | Pyridine derivatives |

| Aza-Prins Cyclization | Reaction of a homoallylic amine with a carbonyl compound, catalyzed by a Lewis acid, to form a 4-hydroxypiperidine. rsc.org | Homoallylic amines, Carbonyl compounds |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a piperidine-derived boronic acid or ester with an aryl halide. organic-chemistry.org | Piperidine boronic acids/esters, Aryl halides |

The introduction of the alpha-methyl group at the C4 position of the piperidine ring to form the tertiary alcohol presents a stereochemical challenge. Achieving high stereoselectivity is crucial, and various asymmetric synthetic methods have been developed to control the spatial arrangement of the atoms.

One common strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed.

Another powerful approach is the use of stereoselective catalysts. Chiral catalysts can create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. For instance, asymmetric hydrogenation using a chiral ruthenium(II) complex can be employed to reduce enamines to the desired piperidine with high stereoselectivity. nih.gov

The stereoselective addition of organometallic reagents to a ketone precursor is a direct method for creating the chiral tertiary alcohol. For example, the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to a 4-phenyl-4-oxopiperidine precursor would result in the formation of alpha-methyl-4-phenylpiperidine-4-methanol. The stereoselectivity of this addition can be influenced by the presence of chiral ligands or by substrate control, where the existing stereochemistry of the piperidine ring directs the incoming nucleophile.

Functionalization and Modification of the Hydroxyl Group

The tertiary hydroxyl group in this compound is a key functional handle that can be further modified to generate a variety of derivatives. The chemical versatility of hydroxyl groups allows for transformations through oxidation, reduction, and substitution. researchgate.net However, achieving regioselective and stereoselective functionalization in a highly functionalized molecule can be challenging. researchgate.net

Common modifications of the hydroxyl group include:

Esterification: Reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride) in the presence of a catalyst to form an ester.

Etherification: Reaction with an alkyl halide or sulfonate in the presence of a base to form an ether. The Williamson ether synthesis is a classic example.

Oxidation: While tertiary alcohols are generally resistant to oxidation under standard conditions, strong oxidizing agents can lead to cleavage of the carbon-carbon bond.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile in an Sₙ1 or Sₙ2 reaction, although Sₙ1 reactions at a tertiary center can be prone to rearrangements.

The choice of reaction conditions is critical to ensure that the desired transformation occurs without affecting other functional groups in the molecule. For example, in molecules with both a hydroxyl group and a secondary amine, the amine is typically protected before carrying out reactions on the hydroxyl group to prevent undesired side reactions. nbinno.com

Regioselective and Stereoselective Approaches to Analog Development

The development of analogs of this compound often requires precise control over the regioselectivity and stereoselectivity of the synthetic reactions. This allows for the systematic modification of the molecule's structure to explore structure-activity relationships.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For example, in the functionalization of the phenyl ring, electrophilic aromatic substitution reactions can be directed to the ortho, meta, or para positions by the existing substituents.

Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. As discussed in section 2.1.2, achieving high stereoselectivity in the synthesis of the alpha-methyl moiety is a key challenge. Diastereomerically pure azepane derivatives have been prepared through piperidine ring expansion with excellent stereoselectivity and regioselectivity. rsc.org

Modern synthetic methods that offer high levels of regio- and stereocontrol include:

Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer or diastereomer.

Substrate-Controlled Synthesis: Utilizing the existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions.

Directed Metalation: The use of a directing group to guide a metalating agent to a specific position on an aromatic ring, allowing for regioselective functionalization.

Catalytic Methods in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of piperidine derivatives. Both transition metal catalysis and organocatalysis have been extensively used to construct the piperidine ring and introduce functional groups. nih.gov

Transition Metal Catalysis:

Hydrogenation: The reduction of pyridines to piperidines is often catalyzed by transition metals such as nickel, palladium, or rhodium. dtic.milnih.gov Asymmetric hydrogenation using chiral catalysts can provide enantiomerically enriched piperidines. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki organic-chemistry.org and Heck couplings are powerful tools for forming carbon-carbon bonds, allowing for the introduction of the phenyl group or other substituents onto the piperidine core.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to creating new bonds.

Organocatalysis:

Mannich Reaction: This is a three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. It can be used to construct the piperidine skeleton.

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a key step in many piperidine syntheses, including the initial step of the classic route to 4-piperidones.

Proline-catalyzed reactions: The amino acid proline and its derivatives are effective organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions.

The use of catalysts not only improves the efficiency and selectivity of reactions but can also lead to more environmentally friendly processes by reducing the need for stoichiometric reagents and harsh reaction conditions.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, particularly in the pharmaceutical industry. nih.govresearchgate.netunibo.it Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are often highly atom-economical. researchgate.net

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. Water-mediated intramolecular cyclization has been used for the synthesis of piperidinols. nih.gov

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. Catalytic reactions often have higher selectivity and can be carried out under milder conditions.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources. For example, 2-aminomethylpiperidine has been synthesized from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are important precursors for various piperidine-containing compounds. nih.govresearchgate.net This methodology presents significant advantages over the classical Dieckman approach. nih.govresearchgate.net

Elucidation of Molecular Architecture and Conformational Dynamics of Alpha Methyl 4 Phenylpiperidine 4 Methanol

Advanced Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required to elucidate the complex stereochemical and electronic nature of alpha-Methyl-4-phenylpiperidine-4-methanol. High-resolution NMR, vibrational, and chiroptical spectroscopies provide detailed insights into its structural nuances.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure and stereochemistry of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all protons and carbons and provides insight into the relative configuration of the chiral centers.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. The substituents at the C4 position—the phenyl group and the 1-hydroxyethyl group—can exist in either axial or equatorial orientations. The relative stereochemistry of the methyl group on the side chain and the substituents on the piperidine ring significantly influences the chemical shifts and coupling constants of nearby protons.

Stereochemical assignments for related 3-methyl-4-phenylpiperidines have been successfully made using proton magnetic resonance (p.m.r.) spectroscopic data. cdnsciencepub.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the piperidine ring protons, the methine proton of the 1-hydroxyethyl group, the methyl protons, and the hydroxyl proton. The coupling constants between adjacent protons, particularly within the piperidine ring, are diagnostic of their dihedral angles and thus their relative stereochemistry (axial or equatorial).

Two-dimensional NMR experiments are crucial for definitive assignments:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine ring and the side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is particularly important for stereochemical assignment. Spatial proximities between protons, such as between the alpha-methyl group and specific protons on the piperidine or phenyl rings, would generate cross-peaks, allowing for the determination of their relative orientation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is hypothetical and based on typical values for similar 4-phenylpiperidine (B165713) structures.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Phenyl) | 7.20 - 7.40 | m | Signals for ortho, meta, and para protons. |

| Piperidine (H2/H6) | 2.80 - 3.20 | m | Axial and equatorial protons will have different shifts. |

| Piperidine (H3/H5) | 1.70 - 2.10 | m | Axial and equatorial protons will have different shifts. |

| Methine (-CH(OH)-) | 3.90 - 4.20 | q | Coupled to the adjacent methyl protons. |

| Methyl (α-CH₃) | 1.10 - 1.30 | d | Coupled to the methine proton. |

| Hydroxyl (-OH) | Variable | s (broad) | Shift is concentration and solvent dependent; may exchange with D₂O. |

| Amine (-NH) | Variable | s (broad) | Shift is concentration and solvent dependent; may exchange with D₂O. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are complementary; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

For this compound, the key vibrational modes would include:

O-H Stretch: A strong, broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

N-H Stretch: A moderate band in the 3300-3500 cm⁻¹ region in the FT-IR spectrum for the secondary amine of the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and methyl group appear below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the alcohol C-O bond should produce a strong band in the FT-IR spectrum, typically between 1050 and 1200 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone, which may be weak in the FT-IR spectrum. spectroscopyonline.com The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. spectroscopyonline.com Studies on related compounds like 4-Aminomethylpiperidine have utilized both experimental and computational (DFT) methods to assign vibrational modes accurately. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are representative and based on established group frequency data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-O Stretch (Alcohol) | 1050 - 1200 | Strong | Weak-Medium |

Since this compound possesses two chiral centers, it can exist as enantiomers and diastereomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of each isolated enantiomer. purechemistry.orgwikipedia.org These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. mdpi.com

The absolute configuration cannot be determined from a single CD or ORD spectrum alone. The modern approach involves a combination of experimental measurement and computational chemistry. purechemistry.org The procedure is as follows:

An experimental CD spectrum of a pure enantiomer is recorded.

Quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed to predict the theoretical CD spectrum for one of the possible absolute configurations (e.g., R,S).

The experimental spectrum is compared to the calculated spectrum. A good match between the two confirms the absolute configuration of the enantiomer that was measured. An inverted match indicates the opposite configuration.

This combined experimental and theoretical approach has become the gold standard for assigning the absolute configuration of chiral molecules where crystallographic methods are not feasible. mtoz-biolabs.com

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state. purechemistry.orgwikipedia.org This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice.

For this compound, an X-ray crystal structure would be expected to show:

Piperidine Ring Conformation: The piperidine ring would almost certainly adopt a chair conformation, as this is the most stable arrangement.

Substituent Orientation: The analysis would definitively show whether the phenyl and 1-hydroxyethyl groups at C4 are in axial or equatorial positions. Typically, bulky groups like phenyl prefer the equatorial position to minimize 1,3-diaxial interactions.

Intermolecular Interactions: The crystal packing is largely governed by intermolecular forces. Hydrogen bonds are expected to be a dominant feature, involving the hydroxyl group (as a donor) and the piperidine nitrogen (as an acceptor), potentially forming chains or more complex networks. researchgate.netnih.gov Weaker C-H···π interactions between the piperidine ring and the phenyl group of an adjacent molecule may also play a role in stabilizing the crystal structure. Analysis of related piperidine alcohol structures reveals that O-H···O or O-H···N hydrogen bonds are the primary driving force for crystal packing. nih.govmdpi.com

Table 3: Representative Crystallographic Parameters for a Substituted Piperidine Derivative Data is illustrative, based on a known structure of a related compound, 4-(chloromethyl)phenylmethanone. nih.gov

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4131 |

| b (Å) | 9.6211 |

| c (Å) | 15.6780 |

| α (°) | 80.917 |

| β (°) | 89.240 |

| γ (°) | 88.395 |

| Volume (ų) | 1252.57 |

| Z | 4 |

Computational Methods for Conformational Analysis and Energy Landscapes

Computational chemistry provides powerful tools for exploring the conformational possibilities and energy landscapes of flexible molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the geometries and relative energies of different conformers. researchgate.net

A thorough computational analysis would involve:

Conformational Search: Identifying all possible low-energy conformers, including different chair and boat forms of the piperidine ring, and various rotational positions (rotamers) of the phenyl and 1-hydroxyethyl substituents.

Geometry Optimization: Calculating the minimum energy structure for each identified conformer.

Energy Calculation: Determining the relative stability of each conformer. The Boltzmann distribution can then be used to predict the population of each conformer at a given temperature.

Transition State Searching: Identifying the energy barriers for conformational changes, such as the ring inversion of the piperidine moiety.

For substituted piperidines, computational studies can elucidate the preference for axial versus equatorial substituent placement, which is influenced by a balance of steric repulsion, electrostatic interactions, and hyperconjugation. researchgate.netnih.gov The resulting energy landscape provides a detailed map of the molecule's flexibility and the probabilities of it adopting different shapes. researchgate.net

Chiral Resolution and Enantiomeric Purity Assessment of this compound

As a chiral compound, this compound synthesized by conventional means will exist as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is essential for studying their individual properties.

The most common and effective method for both analytical and preparative scale chiral resolution is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.gov Racemic mixtures of related 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using commercially available CSPs based on cellulose (B213188) derivatives (e.g., Chiralcel OD). nih.gov

The process involves:

Method Development: A racemic sample is injected onto various chiral HPLC columns with different mobile phases to find conditions that result in baseline separation of the two enantiomer peaks.

Preparative Resolution: The optimized method is scaled up to separate larger quantities of the racemate, and the fractions corresponding to each enantiomer are collected separately. researchgate.net

Enantiomeric Purity Assessment: The enantiomeric excess (ee) or purity of each collected fraction is then determined by re-injecting a small sample onto an analytical chiral HPLC column. The ee is calculated from the relative areas of the two enantiomer peaks. researchgate.netnih.gov An enantiomerically pure sample will ideally show only one peak.

This technique is crucial for obtaining the pure enantiomers needed for chiroptical spectroscopy and for investigating any stereospecific biological activity.

Despite a comprehensive search for scientific literature, no specific data was found for the chemical compound this compound corresponding to the detailed mechanistic investigations requested. The search did not yield information regarding its molecular recognition, binding affinities to receptor systems, enzymatic interaction and inhibition profiles, or its modulation of cellular signaling pathways.

Specifically, the following data points, which are essential for constructing the requested article, are not available in the public domain for this compound:

Radioligand Binding Assays: No studies detailing the receptor occupancy or binding affinities (Kᵢ values) of this compound were identified.

Surface Plasmon Resonance (SPR): There is no available data on the kinetic binding analysis (Kₐ, Kₔ) of this compound with any biological target.

Enzymatic Interaction and Inhibition: No information on the inhibitory constants (IC₅₀ or Kᵢ values) against any enzymes could be located.

G Protein-Coupled Receptor (GPCR) Activation/Inhibition: No functional assay data, such as EC₅₀ or IC₅₀ values, demonstrating the compound's effect on GPCR activation or inhibition were found.

Ion Channel Modulation: There are no published electrophysiological or other studies detailing the effects of this compound on any ion channels.

Due to the absence of this fundamental scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on the chemical compound this compound. The requested data tables and detailed research findings could not be produced as no relevant research appears to have been published.

Mechanistic Investigations of Biological Target Engagement by Alpha Methyl 4 Phenylpiperidine 4 Methanol

Neurotransmitter Uptake and Release Modulation in Synaptosomal Preparations

Comprehensive searches of scientific literature did not yield specific studies investigating the effects of alpha-methyl-4-phenylpiperidine-4-methanol on neurotransmitter uptake and release in synaptosomal preparations. While research exists for structurally related compounds, such as the N-methyl-4-phenylpyridinium ion (MPP+), which has been shown to be a substrate for dopamine (B1211576) transporters in striatal synaptosomes, direct experimental data for this compound is not available in the reviewed literature. Therefore, its specific modulatory effects on the uptake and release of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine (B1679862) at the synaptosomal level remain uncharacterized.

Preclinical Pharmacological Characterization in Controlled Mechanistic Models Excluding Clinical Relevance and Safety

Pharmacodynamic Characterization in Isolated Tissue Preparations

No studies detailing the effects of alpha-Methyl-4-phenylpiperidine-4-methanol on isolated tissue preparations were identified. This includes a lack of data on its affinity and efficacy at various receptors, ion channels, or transporters in tissues such as vascular smooth muscle, cardiac muscle, or gastrointestinal preparations.

In Vivo Microdialysis Studies for Neurotransmitter Dynamics in Rodent Models (Mechanistic Focus)

There is no available research that has utilized in vivo microdialysis to investigate the effects of this compound on extracellular neurotransmitter levels in the brains of rodent models. Consequently, its influence on the dynamics of key neurotransmitters like dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862), or glutamate (B1630785) remains uncharacterized.

Electrophysiological Characterization of Neuronal Activity Modulation (Ex Vivo/In Vivo)

Information regarding the electrophysiological effects of this compound is absent from the scientific literature. No studies using techniques such as patch-clamp on ex vivo brain slices or in vivo single-unit recordings to assess its impact on neuronal firing, membrane potential, or synaptic transmission could be located.

Behavioral Phenotyping in Animal Models for Mechanistic Insight (Excluding Therapeutic Efficacy)

A thorough search did not yield any studies on the behavioral phenotyping of this compound in animal models. Therefore, its mechanistic effects on behaviors such as locomotor activity, exploratory behavior, sensorimotor gating, or other relevant behavioral paradigms have not been documented.

Investigational Applications as a Pharmacological Probe

There is no evidence in the available literature to suggest that this compound has been utilized as a pharmacological probe to investigate specific biological pathways or receptor functions. Its potential as a tool for mechanistic studies in pharmacology and neuroscience has not been explored or reported.

Theoretical and Computational Chemistry Approaches to Alpha Methyl 4 Phenylpiperidine 4 Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. jksus.org For piperidine (B6355638) derivatives, these methods can determine optimized molecular geometry, vibrational frequencies, and electronic properties. osi.lv The results of these calculations offer insights into the molecule's stability, reactivity, and potential interaction sites.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to identify electrophilic and nucleophilic sites, which are regions prone to interacting with other molecules, including biological targets. jksus.org These calculations help in understanding how alpha-Methyl-4-phenylpiperidine-4-methanol might orient itself when approaching a receptor binding site.

Non-empirical quantum-chemical calculations can also clarify conformational preferences, such as whether substituents on the piperidine ring favor axial or equatorial positions, which can significantly impact biological activity. osi.lv

Table 1: Examples of Calculable Quantum Chemical Properties

| Property | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting non-covalent interaction sites. |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations can provide detailed insights into its binding mode and stability within a biological target, such as a receptor or enzyme active site. researchgate.net These simulations model the ligand and its target in a solvated environment, mimicking physiological conditions. dovepress.com

The process typically begins with a docking study to predict an initial binding pose. This complex is then subjected to an MD simulation for a specific duration (e.g., nanoseconds to microseconds). nih.govnih.gov During the simulation, several parameters are analyzed to assess the stability of the ligand-target complex:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can signify flexible regions of the protein or ligand. nih.gov

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the target, which are critical for binding affinity and specificity. nih.gov

By analyzing the trajectory of the simulation, researchers can identify key amino acid residues involved in the interaction, observe conformational changes upon binding, and estimate the binding free energy. nih.govunimi.it This information is invaluable for understanding the mechanism of action and for designing analogs with improved binding affinity. rsc.org

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Purpose |

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | Describes the interactions between atoms (e.g., MMFF94x, AMBER). nih.gov |

| Solvent Model | Explicit or implicit representation of the solvent (usually water). | Mimics the physiological environment. nih.gov |

| Simulation Time | The duration of the simulation (e.g., 50 ns, 100 ns). | Must be long enough to observe the system reaching equilibrium. nih.gov |

| Ensemble | Statistical mechanics ensemble (e.g., NVT, NPT) that defines the thermodynamic state. | Controls variables like temperature, pressure, and volume. |

| RMSD Analysis | Calculation of Root Mean Square Deviation. | Assesses the structural stability of the ligand-protein complex. nih.gov |

| RMSF Analysis | Calculation of Root Mean Square Fluctuation. | Identifies flexible regions of the protein and ligand. nih.gov |

De Novo Drug Design Principles Applied to the Piperidine Scaffold

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because it is a structural component in a wide variety of pharmaceuticals targeting different biological systems. nih.govarizona.edu De novo drug design leverages this by using the piperidine core as a starting point to computationally generate novel molecules with desired properties.

This process involves several computational strategies:

Fragment-Based Growth: Software can "grow" a new molecule by adding small chemical fragments to the piperidine scaffold, step-by-step, within the constraints of a target's binding pocket. This approach is guided by scoring functions that estimate the binding affinity of each new addition.

Scaffold Hopping: Computational methods can search for alternative core structures (scaffolds) that maintain the essential 3D arrangement of key interacting functional groups of a known piperidine-based ligand. This can lead to novel chemical series with different physicochemical properties.

Structure-Based Design: When the 3D structure of a biological target is known, the piperidine scaffold can be computationally placed into the binding site. acs.orgnih.gov New functional groups are then added to the scaffold to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target protein, guided by visual inspection and energy calculations. acs.org

The goal is to design novel derivatives of structures like this compound that could have enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.net The introduction of chiral centers or conformational constraints (e.g., bridged rings) can also be explored computationally to optimize interactions. researchgate.netnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogs of this compound, a QSAR model could predict their biological activity based on calculated molecular properties, known as descriptors. tandfonline.comtandfonline.com

The development of a QSAR model typically involves these steps:

Data Set Collection: A series of piperidine analogs with experimentally measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., van der Waals surface area) and can describe steric, electronic, or hydrophobic properties. nih.govtandfonline.com

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. tandfonline.comtandfonline.com

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. tandfonline.comtandfonline.com

A validated QSAR model can be used to predict the activity of newly designed, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Topological | Wiener Index | A descriptor based on the graph representation of the molecule, reflecting branching. |

| Geometric (3D) | van der Waals Surface Area | The surface area of the molecule, related to its size and shape. |

| Electronic | Partial Charges | The distribution of electron density across the molecule. nih.gov |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

Prediction of Metabolism Pathways (Theoretical)

Predicting the metabolic fate of a drug candidate is crucial in early-stage drug discovery. In silico tools can theoretically predict the metabolic pathways of this compound by identifying which parts of the molecule are most susceptible to modification by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. researchgate.netacs.org

These predictive models often use two main approaches:

Structure-Based Methods: If the 3D structure of a CYP enzyme is available, the compound can be docked into the active site. The orientation of the molecule relative to the reactive heme group of the enzyme helps predict the most likely sites of metabolism (SOMs). Quantum mechanical calculations can further refine this by assessing the activation energy required for reactions like hydroxylation or N-dealkylation at different positions. acs.org

Ligand-Based Methods: These methods rely on databases of known drug metabolism reactions. They use rule-based systems or machine learning models to recognize structural motifs within this compound that are known to be metabolized by specific enzymes. chula.ac.th

Commonly predicted metabolic reactions for a compound containing phenyl and piperidine moieties include aromatic hydroxylation on the phenyl ring, N-dealkylation if there are substituents on the piperidine nitrogen, and oxidation at various positions on the piperidine ring. acs.org These predictions help in designing analogs with improved metabolic stability or in identifying potentially reactive metabolites. researchgate.netnih.gov

Advanced Analytical Methodologies for Detection and Quantification of Alpha Methyl 4 Phenylpiperidine 4 Methanol

Chromatographic Separations (HPLC, GC) with Specialized Detectors (MS, UV-Vis, ECD)

Chromatography is the cornerstone of analytical separation for piperidine (B6355638) derivatives. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed, with the choice of detector being critical for achieving the desired sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally unstable compounds like alpha-Methyl-4-phenylpiperidine-4-methanol. Reversed-phase chromatography on a C18 column is a common approach for separating related phenylpiperidine structures. sielc.comresearchgate.net The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile. researchgate.net

Mass Spectrometry (MS) Detection: When coupled with MS or tandem MS (MS/MS), HPLC provides powerful analytical capabilities. This combination allows for the unequivocal identification of the target analyte based on its mass-to-charge ratio (m/z) and fragmentation patterns, offering exceptional specificity.

UV-Vis Detection: Due to the presence of the phenyl group, the compound exhibits absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. youtube.com HPLC systems equipped with a UV-Vis detector can quantify the compound by measuring its absorbance at a specific wavelength, typically around 220 nm for related structures. researchgate.net This method is robust, cost-effective, and widely used for routine quantification. researchgate.net

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds with electronegative functional groups, such as halogens. Since this compound does not possess strong electrophilic groups, ECD is not a conventional or suitable detector for its direct analysis.

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. While the target compound has a relatively high boiling point, GC analysis is feasible.

Mass Spectrometry (MS) Detection: GC-MS is the gold standard for identifying and quantifying volatile organic compounds. It provides detailed structural information based on the mass spectrum of the analyte, which can be compared against spectral libraries for confirmation.

Flame Ionization Detector (FID): For quantitative analysis without the need for mass spectral data, an FID is often used. It offers high sensitivity and a wide linear range. Methodologies for analyzing simple piperidines have utilized packed columns (e.g., 27% Pennwalt-223 and 4% KOH on Gas-Chrom R) with an FID, demonstrating the utility of this approach for the piperidine class of compounds.

The table below summarizes typical chromatographic conditions inferred from the analysis of related piperidine compounds.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Typical Wavelength/Mode |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Buffer | UV-Vis | ~220 nm |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with Formic Acid | Mass Spectrometry (MS) | Selected Ion Monitoring (SIM) |

| GC | DB-17 or similar mid-polarity column | Helium | Flame Ionization (FID) | N/A |

| GC | DB-17 or similar mid-polarity column | Helium | Mass Spectrometry (MS) | Scan or SIM mode |

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a high-resolution separation technique that offers an alternative to chromatography, particularly for charged or polar compounds. CE separates analytes based on their electrophoretic mobility in an electric field, providing very high separation efficiency and requiring minimal sample volume. For piperidine-containing compounds and other alkaloids, CE has proven effective. nih.govspringernature.com

To enhance selectivity and resolution, various additives can be incorporated into the running buffer. nih.govspringernature.com These include organic solvents, surfactants for micellar electrokinetic chromatography (MEKC), or chiral selectors for separating stereoisomers. Nonaqueous CE (NACE) is another modality that can be employed to improve solubility and compatibility with mass spectrometry. nih.govspringernature.com Given its chemical nature, this compound would be amenable to separation by CE, likely after protonation in an acidic buffer, which would impart a positive charge to the molecule.

Validation of Analytical Methods for Research Applications

For research applications, it is essential to validate any analytical method to ensure that the results are reliable, accurate, and reproducible. Method validation demonstrates that a technique is suitable for its intended purpose. researchgate.net According to International Council for Harmonisation (ICH) guidelines, a typical validation process for a quantitative research method involves assessing several key parameters. ijarsct.co.inslideshare.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a matrix and the percentage recovered is calculated. nih.gov

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ijarsct.co.in

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards and is typically evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99. mastelf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

The following table presents typical validation parameters that would be established for an HPLC-UV research method, based on data from analogous piperidine compounds. researchgate.netnih.gov

| Validation Parameter | Typical Acceptance Criteria | Example Value (from related compounds) |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | 0.9996 |

| Accuracy (% Recovery) | 98-102% | 101.8% |

| Precision (% RSD) | ≤ 2% | 0.6% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 1 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 2 ng/mL |

Future Directions and Emerging Research Avenues for Alpha Methyl 4 Phenylpiperidine 4 Methanol

Exploration of Novel Synthetic Pathways and Biocatalytic Approaches

The synthesis of complex piperidines is a critical area of research, as these structures are prevalent in a vast number of pharmaceuticals. nih.gov Future efforts concerning alpha-Methyl-4-phenylpiperidine-4-methanol will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes, moving beyond traditional multi-step methods.

Recent breakthroughs in synthetic chemistry offer promising avenues. For instance, a modular approach combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling could dramatically simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.com This method allows for the precise installation of functional groups, potentially reducing lengthy synthetic sequences from as many as 17 steps to as few as two to five. medhealthreview.com Applying such a strategy to a precursor of this compound could offer a more efficient and cost-effective production method.

Biocatalysis, in particular, represents a green and highly selective alternative to traditional chemical synthesis. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been demonstrated for the synthesis of other piperidine (B6355638) derivatives through multicomponent reactions. rsc.org A chemo-enzymatic approach, using an amine oxidase/ene imine reductase cascade, has also proven effective for the asymmetric dearomatization of pyridines to yield stereo-defined piperidines. nih.gov Exploring similar enzymatic pathways could enable the stereospecific synthesis of different isomers of this compound, which is crucial for pharmacological studies.

| Potential Synthetic Strategy | Core Principle | Potential Advantages for Synthesis |

| Modular C-H Oxidation/Cross-Coupling | Biocatalytic hydroxylation followed by nickel-catalyzed bond formation. news-medical.netmedhealthreview.com | Drastically reduced step count, cost-effectiveness, avoidance of expensive precious metal catalysts. news-medical.net |

| Immobilized Lipase Catalysis | Multicomponent reaction catalyzed by a reusable enzyme like CALB. rsc.org | High yields, catalyst reusability, environmentally friendly process. rsc.org |

| Chemo-enzymatic Cascade | One-pot cascade using amine oxidase and ene imine reductase. nih.gov | High stereoselectivity, access to specific chiral isomers, benign reaction conditions. nih.gov |

| Asymmetric Hydrogenation | Chemoselective hydrogenation of a corresponding pyridine (B92270) precursor using advanced catalysts. nih.gov | Direct route to the piperidine core, potential for high enantioselectivity. nih.gov |

Development of Advanced Probes for Biological Systems

The 4-phenylpiperidine (B165713) scaffold is known to interact with various biological targets, including sigma (σ) receptors and opioid receptors. wikipedia.orgnih.gov This inherent bioactivity makes this compound an attractive template for the design of advanced molecular probes to study these systems.

Future research could involve modifying the compound to create fluorescent probes. By attaching a fluorophore (a fluorescent chemical group) to the molecule, researchers can visualize its distribution in living cells and tissues, helping to identify its precise biological targets and mechanisms of action. acs.orgnih.gov For example, piperazine- and piperidine-based scaffolds have been successfully functionalized with fluorescent tags like 7-nitro-1,2,3-benzoxadiazole (NBD) or coumarin (B35378) to create probes for detecting specific biomolecules or for diagnostic imaging in cancer tissues. nih.govrsc.org

Another promising direction is the development of radiolabeled probes for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique widely used in medical diagnosis and drug development. mdpi.com By replacing an atom in the this compound molecule with a positron-emitting isotope, such as fluorine-18 (B77423) (¹⁸F), a radiotracer could be created. nih.gov This ¹⁸F-labeled version would allow for the in-vivo visualization and quantification of its target receptors in the brain or other organs. nih.gov This approach has been successfully applied to other 4-phenylpiperidine derivatives to develop selective radioligands for imaging σ₁ receptors. nih.gov

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research will likely integrate its study with "omics" technologies. These approaches allow for the large-scale study of biological molecules to provide a systems-level view of a compound's activity.

Metabolomics , the study of metabolites, could be used to investigate how the compound is processed (metabolized) in the body. By incubating the compound with liver cells (hepatocytes) and analyzing the resulting products with high-resolution mass spectrometry, researchers can identify the various metabolites formed. nih.gov This information is critical for understanding the compound's duration of action and potential for drug-drug interactions. Similar studies on piperine, an alkaloid also containing a piperidine ring, have successfully elucidated its complex metabolic pathways, including oxidation and hydroxylation. nih.gov

Proteomics can be employed to identify the specific protein targets with which the compound interacts. Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity of new derivatives and to understand how they bind to their targets on a molecular level. researchgate.netgu.se These computational studies can guide the design of new molecules with improved potency and selectivity, accelerating the drug discovery process. nih.gov

Contribution to Fundamental Understanding of Piperidine Chemistry and Pharmacology

The 4-phenylpiperidine chemical scaffold is a cornerstone of medicinal chemistry, particularly for drugs targeting the central nervous system (CNS). wikipedia.orgnih.gov Derivatives have been developed as opioid analgesics, antipsychotics, and selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.orgencyclopedia.pub

Systematic study of this compound and its analogues will contribute to the fundamental understanding of the structure-activity relationships (SAR) within this important class of compounds. nih.govnih.gov By synthesizing derivatives with slight modifications—for instance, changing the position of the phenyl group's substituent or altering the groups on the piperidine nitrogen—and evaluating their pharmacological activity, researchers can build detailed models of how chemical structure relates to biological function. nih.gov For example, studies on related 4-(m-hydroxyphenyl)piperidines have shown that the conformation of the phenyl ring (axial versus equatorial) can determine whether the compound acts as an agonist or an antagonist at opioid receptors. nih.gov Investigating how the specific alpha-methyl and 4-methanol groups of the title compound influence receptor binding and functional activity will provide valuable data for refining pharmacophore models for various CNS targets. nih.gov

| Derivative Class of 4-Phenylpiperidine | Associated Pharmacological Activity | Example(s) |

| Analgesics | Opioid receptor agonism. wikipedia.orgnih.gov | Pethidine, Fentanyl, Loperamide. wikipedia.orgresearchgate.net |

| Antipsychotics | Dopamine (B1211576) D₂ receptor antagonism. gu.se | Haloperidol, Bromperidol. wikipedia.org |

| Antidepressants | Selective Serotonin Reuptake Inhibition (SSRI). wikipedia.org | Paroxetine. wikipedia.org |

| Sigma Receptor Ligands | High-affinity binding to σ₁ and σ₂ subtypes. nih.gov | Haloperidol, [(¹⁸F)9]. nih.govnih.gov |

Interdisciplinary Research Opportunities

The full research potential of this compound can best be realized through interdisciplinary collaboration. The complexity of modern drug discovery and chemical biology necessitates the integration of expertise from multiple scientific fields.

Synthetic Chemistry & Biocatalysis: Organic chemists can collaborate with enzymologists to develop novel, efficient, and sustainable synthetic routes, including stereoselective biocatalytic methods. news-medical.netresearchgate.net

Medicinal Chemistry & Pharmacology: The design and synthesis of new analogues, guided by computational modeling, will require a close partnership between medicinal chemists and pharmacologists to evaluate the compounds' efficacy and mechanism of action at various biological targets. nih.govnbinno.com

Chemical Biology & Data Science: The development of advanced molecular probes (fluorescent or radiolabeled) and the interpretation of large-scale omics data will depend on collaborations between chemical biologists, imaging specialists, and bioinformaticians. acs.orgnih.gov

Such synergistic efforts will accelerate the exploration of this compound, potentially unlocking new therapeutic agents or research tools and deepening the fundamental understanding of piperidine chemistry and its role in medicine.

常见问题

Q. What are the standard synthetic routes for alpha-Methyl-4-phenylpiperidine-4-methanol, and what reaction conditions are critical for achieving optimal yields?

this compound is typically synthesized via fluorination and hydroxymethylation of piperidine derivatives. A common method involves:

- Fluorination : Using diethylaminosulfur trifluoride (DAST) to introduce fluorine at the 4-position of the piperidine ring under anhydrous conditions .

- Hydroxymethylation : Reacting the fluorinated intermediate with formaldehyde and a reducing agent (e.g., sodium borohydride) to install the hydroxymethyl group .

Key factors include temperature control (<0°C for DAST reactions to prevent side reactions) and inert atmospheres (nitrogen/argon) to stabilize reactive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to confirm the piperidine ring structure, fluorine substitution (δ ~ -180 ppm in <sup>19</sup>F NMR), and hydroxymethyl group (δ 3.4–3.7 ppm for -CH2OH) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]<sup>+</sup> for C13H18FNO).

- IR : Hydroxyl stretch (~3300 cm<sup>-1</sup>) and C-F vibrations (~1100 cm<sup>-1</sup>) .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

The compound is hygroscopic and sensitive to light. Store at -20°C under inert gas (argon) in amber vials. Stability studies indicate decomposition occurs at >40°C or in acidic/alkaline media (pH <3 or >10), generating fluorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from:

- Purity Variability : Use HPLC (≥95% purity) and orthogonal characterization (e.g., NMR, X-ray crystallography) to validate compound identity .

- Assay Conditions : Standardize cell-based assays (e.g., fixed incubation times, serum-free media) to reduce interference from metabolites .

- Structural Analogues : Compare activity across derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .

Q. What strategies are recommended for optimizing the stereoselectivity in the synthesis of this compound derivatives?

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during fluorination or hydroxymethylation steps to control stereochemistry .

- Chromatographic Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers post-synthesis .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperatures to favor one enantiomer (e.g., lower temps for kinetic control) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., sigma-1 or NMDA receptors) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine) with activity data to design optimized derivatives .

Q. How should researchers approach stability studies of this compound under varying pH and temperature conditions?

Q. What analytical techniques are most reliable for detecting trace impurities in this compound batches?

- LC-MS/MS : Detect sub-0.1% impurities using MRM (multiple reaction monitoring) mode .

- GC-FID : Quantify residual solvents (e.g., xylene or DMF) from synthesis .

- ICP-MS : Screen for heavy metals (e.g., Pd or Ni catalysts) with detection limits <1 ppb .

Methodological Guidance

Q. How to design a SAR (Structure-Activity Relationship) study for this compound analogs targeting enzyme inhibition?

- Scaffold Modification : Synthesize derivatives with substituents at the 4-phenyl (e.g., -Cl, -CF3) or piperidine N-position (e.g., benzyl, acetyl) .

- Enzyme Assays : Use fluorescence-based assays (e.g., NADPH depletion for CYP450 inhibition) with IC50 determination .

- Statistical Analysis : Apply cluster analysis (e.g., PCA) to correlate structural features with activity trends .

Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?

- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity .

- SH-SY5Y Cells : Measure dopamine uptake inhibition for Parkinson’s disease relevance .

- Patch-Clamp Electrophysiology : Study ion channel modulation (e.g., Kv7.2) in transfected HEK293 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。